molecular formula C23H24N2O B1230678 [2-(3,4-Dimethylphenyl)-4-quinolinyl]-(1-piperidinyl)methanone

[2-(3,4-Dimethylphenyl)-4-quinolinyl]-(1-piperidinyl)methanone

Cat. No. B1230678
M. Wt: 344.4 g/mol
InChI Key: CGPOPEFAVJUOPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(3,4-dimethylphenyl)-4-quinolinyl]-(1-piperidinyl)methanone is a member of quinolines.

Scientific Research Applications

Antimicrobial and Antioxidant Properties

  • Compounds related to 3,4-dimethyl phenyl bicyclo methanones, synthesized through cycloaddition reactions, have shown potential in antimicrobial and antioxidant activities. These activities were tested against various bacterial and fungal strains, indicating their possible application in combating microbial infections and oxidative stress (Thirunarayanan, 2015).

Synthesis and Structural Analysis

  • Studies involving the synthesis of related compounds like (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride and its derivatives have been conducted, emphasizing the importance of these compounds in chemical synthesis and structural analysis. This includes investigations into their molecular structure using NMR and other spectroscopic techniques (Rui, 2010).

Neuroprotective Activities

  • Aryloxyethylamine derivatives, which include certain piperidinyl methanone compounds, have been evaluated for their neuroprotective activities. These studies have shown that some of these derivatives possess significant neuroprotective effects against cell death in PC12 cells, highlighting their potential use in treating neurodegenerative diseases (Zhong et al., 2020).

Crystal Structure and Stability Analysis

  • Research into the crystal structure of derivatives like (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone and (4-chlorophenyl)(piperidin-1-yl)methanone adducts have provided insights into molecular interactions and stability. This includes studies on intermolecular hydrogen bonding and molecular orientations (Revathi et al., 2015).

Pharmaceutical Synthesis

  • The compound and its derivatives have been utilized in the synthesis of pharmaceutical agents. This includes work on novel compounds with potential therapeutic applications, highlighting the relevance of these chemicals in drug discovery and development (Abbasi et al., 2019).

properties

Product Name

[2-(3,4-Dimethylphenyl)-4-quinolinyl]-(1-piperidinyl)methanone

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

[2-(3,4-dimethylphenyl)quinolin-4-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C23H24N2O/c1-16-10-11-18(14-17(16)2)22-15-20(19-8-4-5-9-21(19)24-22)23(26)25-12-6-3-7-13-25/h4-5,8-11,14-15H,3,6-7,12-13H2,1-2H3

InChI Key

CGPOPEFAVJUOPY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCCC4)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCCC4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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